

Spectroscopic Analysis of 2-Ethyl-2-hexenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-2-hexenal**

Cat. No.: **B1232207**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Ethyl-2-hexenal** (CAS No. 645-62-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2-Ethyl-2-hexenal** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

- Solvent: Chloroform-d (CDCl₃)
- Frequency: 90 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.38	Singlet	1H	Aldehyde proton (-CHO)
6.35	Triplet	1H	Vinylic proton (=CH-)
2.30	Quartet	2H	Methylene protons adjacent to the double bond (-CH ₂ -CH=)
2.15	Quintet	2H	Methylene protons (-CH ₂ -CH ₂ -CH=)
1.05	Triplet	3H	Methyl protons of the ethyl group (-CH ₂ -CH ₃)
0.95	Triplet	3H	Methyl protons of the hexenal chain (-CH ₂ -CH ₃)

¹³C NMR (Carbon-13 NMR) Data

- Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
195.2	C=O	Aldehyde carbonyl carbon
154.9	C	Quaternary vinylic carbon
149.8	CH	Tertiary vinylic carbon
25.4	CH ₂	Methylene carbon in the hexenal chain
22.8	CH ₂	Methylene carbon of the ethyl group
21.7	CH ₂	Methylene carbon in the hexenal chain
13.9	CH ₃	Methyl carbon of the hexenal chain
12.4	CH ₃	Methyl carbon of the ethyl group

Infrared (IR) Spectroscopy

- Sample Phase: Liquid Film (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (alkane)
2720	Weak	C-H stretch (aldehyde)
1685	Strong	C=O stretch (conjugated aldehyde)
1640	Medium	C=C stretch (alkene)
1460	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)
- Source Temperature: 230 °C
- Sample Temperature: 150 °C

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
126	45	[M] ⁺ (Molecular Ion)
97	100	[M - CHO] ⁺
81	60	[M - C ₂ H ₅ O] ⁺
69	55	[C ₅ H ₉] ⁺
55	85	[C ₄ H ₇] ⁺
41	95	[C ₃ H ₅] ⁺
29	90	[CHO] ⁺ or [C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

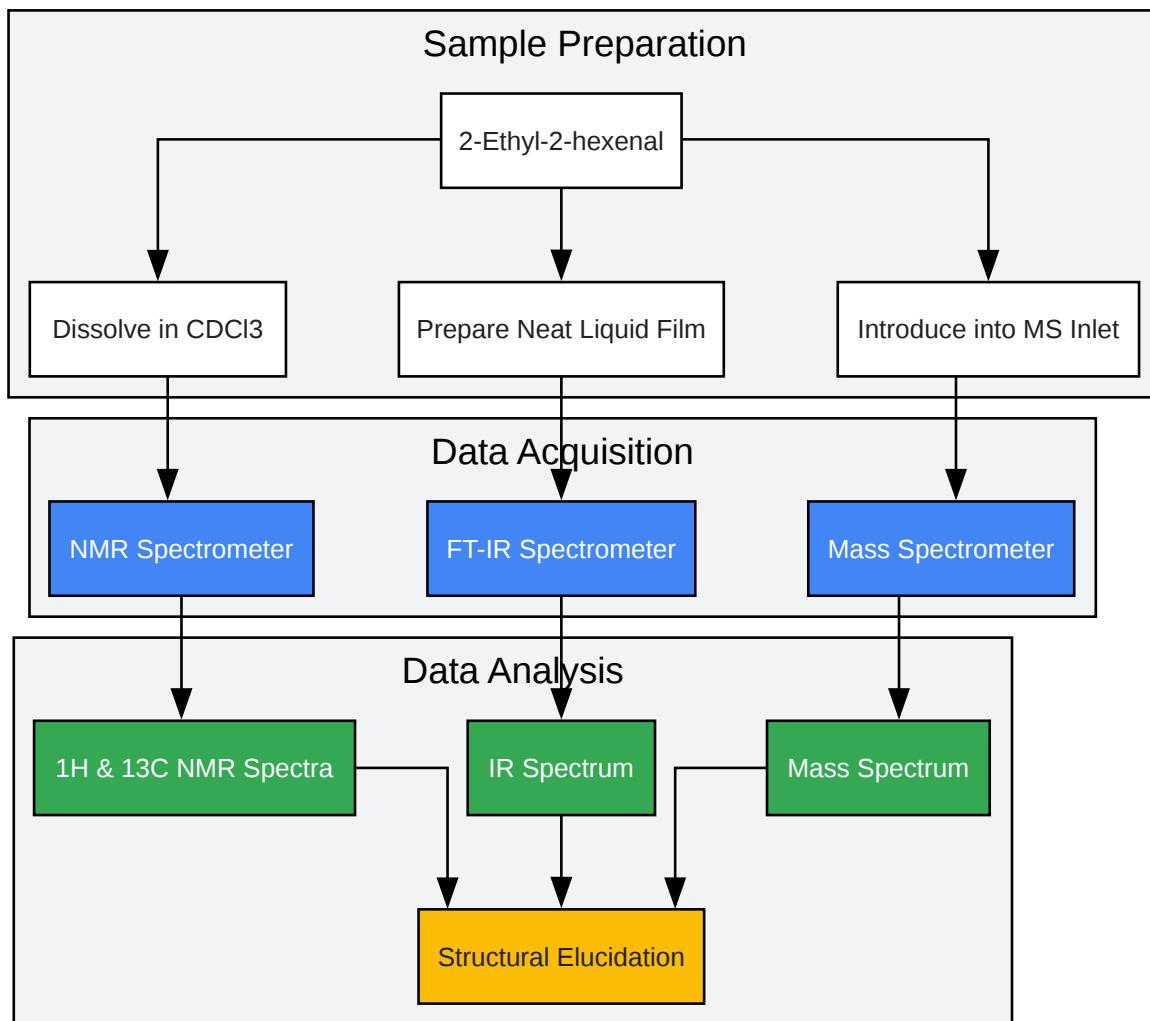
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of liquid **2-Ethyl-2-hexenal** (approximately 10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. The magnetic field is shimmed to achieve optimal homogeneity.

- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A single drop of neat **2-Ethyl-2-hexenal** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.
- Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.


Mass Spectrometry (MS)

- Sample Introduction: A small amount of **2-Ethyl-2-hexenal** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct injection.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-2-hexenal**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-2-hexenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232207#spectroscopic-data-nmr-ir-ms-of-2-ethyl-2-hexenal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com